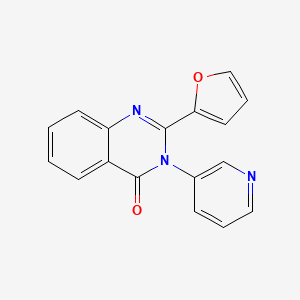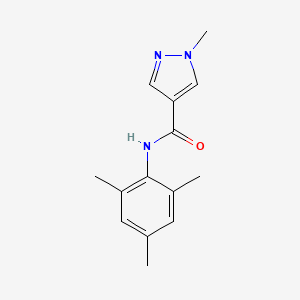
N-mesityl-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-1-methyl-1H-pyrazole-4-carboxamide: is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a mesityl group attached to the nitrogen atom of the pyrazole ring, a methyl group at the first position, and a carboxamide group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-1-methyl-1H-pyrazole-4-carboxamide typically involves the condensation of mesityl hydrazine with a suitable 1,3-diketone, followed by cyclization and subsequent functionalization to introduce the carboxamide group. The reaction conditions often include the use of catalysts such as palladium(II) acetate and ligands like D t-BPF, along with additives like potassium carbonate and solvents such as N-methyl-2-pyrrolidone .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-mesityl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The mesityl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-mesityl-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-mesityl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its role as a fungicide, it inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts the energy production in fungal cells, leading to their death . The compound may also interact with other molecular pathways, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Other Pyrazole-4-carboxamides: Various derivatives with different substituents on the pyrazole ring, exhibiting diverse biological activities.
Uniqueness: N-mesityl-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of the mesityl group, which enhances its stability and reactivity in certain chemical reactions. This structural feature distinguishes it from other pyrazole derivatives and contributes to its specific biological and chemical properties.
Eigenschaften
IUPAC Name |
1-methyl-N-(2,4,6-trimethylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-5-10(2)13(11(3)6-9)16-14(18)12-7-15-17(4)8-12/h5-8H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXMCKMEGPJYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
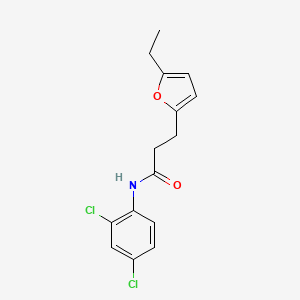
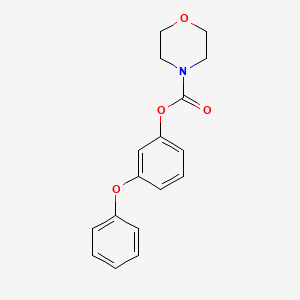
![(2-Methyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)furan-3-yl)(phenyl)methanone](/img/structure/B5817315.png)
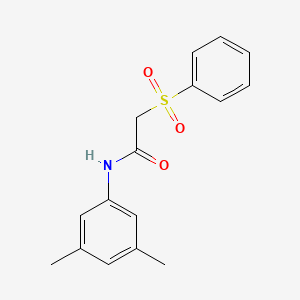
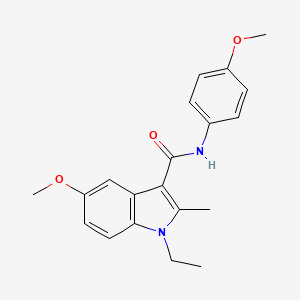
![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)
![methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5817340.png)
![2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5817348.png)
![acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine](/img/structure/B5817352.png)
![N-cyclopentyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5817360.png)
![2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol](/img/structure/B5817367.png)
![methyl [(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5817382.png)
![N'-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5817397.png)
